D-Mannitol 1-phosphate barium D-Mannitol 1-phosphate barium
Brand Name: Vulcanchem
CAS No.:
VCID: VC18507251
InChI: InChI=1S/C6H15O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h3-11H,1-2H2,(H2,12,13,14);/q;+2/p-2/t3-,4-,5-,6-;/m0./s1
SMILES:
Molecular Formula: C6H13BaO9P
Molecular Weight: 397.46 g/mol

D-Mannitol 1-phosphate barium

CAS No.:

Cat. No.: VC18507251

Molecular Formula: C6H13BaO9P

Molecular Weight: 397.46 g/mol

* For research use only. Not for human or veterinary use.

D-Mannitol 1-phosphate barium -

Specification

Molecular Formula C6H13BaO9P
Molecular Weight 397.46 g/mol
IUPAC Name barium(2+);[(2S,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexyl] phosphate
Standard InChI InChI=1S/C6H15O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h3-11H,1-2H2,(H2,12,13,14);/q;+2/p-2/t3-,4-,5-,6-;/m0./s1
Standard InChI Key ANEIDNTXSPRLJW-DEZHIRTDSA-L
Isomeric SMILES C([C@@H]([C@@H]([C@H]([C@H](COP(=O)([O-])[O-])O)O)O)O)O.[Ba+2]
Canonical SMILES C(C(C(C(C(COP(=O)([O-])[O-])O)O)O)O)O.[Ba+2]

Introduction

Chemical Identity and Structural Properties

D-Mannitol 1-phosphate barium salt is a crystalline compound typically isolated as a hydrate. Its molecular weight is 397.46 g/mol, with the barium ion (Ba2+\text{Ba}^{2+}) serving as a counterion to the negatively charged phosphate group . The compound’s structure derives from D-mannitol, a six-carbon sugar alcohol, phosphorylated at the 1-position. Nuclear magnetic resonance (NMR) studies confirm the stereospecific configuration of the molecule, with distinct proton environments observed at δ\delta 3.81 (m, 2H), 3.71 (m, 2H), and 3.63 (m, 3H) in 1H^1\text{H}-NMR spectra . 13C^{13}\text{C}-NMR further reveals carbon-phosphorus coupling at C-1 (δ\delta 70.3, JCP=5.8HzJ_{C-P} = 5.8 \, \text{Hz}) and C-2 (δ\delta 65.4, JCP=4.8HzJ_{C-P} = 4.8 \, \text{Hz}), underscoring the phosphate group’s influence on electronic structure .

The compound’s hygroscopic nature necessitates careful storage under anhydrous conditions to prevent decomposition. Its solubility in aqueous solutions is pH-dependent, with optimal stability observed near neutral pH . X-ray crystallography of related enzymes, such as Staphylococcus aureus mannitol-1-phosphate dehydrogenase (SaM1PDH), has provided indirect insights into the binding interactions of mannitol phosphate derivatives, highlighting the importance of the phosphate group in substrate-enzyme recognition .

Synthesis and Purification Strategies

Enzymatic Synthesis

The most efficient method for producing D-mannitol 1-phosphate barium salt involves a biocatalytic approach using recombinant enzymes. A two-step enzymatic cascade employs Aspergillus fumigatus mannitol-1-phosphate 5-dehydrogenase (AfM1PDH) and Candida boidinii formate dehydrogenase (CbFDH) . In this system, NAD+^+-dependent AfM1PDH catalyzes the reduction of fructose 6-phosphate (Fru6P) to D-mannitol 1-phosphate, while CbFDH regenerates NADH via formate oxidation. The reaction proceeds in a Tris/HCl buffer (pH 7.5) containing 200 mM Fru6P, 250 mM sodium formate, and 0.5 mM NAD+^+, achieving >90% conversion efficiency within 20 hours at 25°C .

Post-reaction purification involves ultrafiltration to remove enzymes, followed by precipitation with barium sulfate (BaSO4\text{BaSO}_4) and ethanol. The resulting barium salt is washed extensively with ethanol to remove residual reagents, yielding a pure product (>95% by HPLC and NMR) . This method’s scalability is evidenced by its application in deuterated derivative synthesis, where deuterio-formate produces 5-[2H^2\text{H}]-D-mannitol 1-phosphate with identical efficiency .

Chemical Considerations

Functional Characterization and Kinetic Insights

Enzymatic Activity

D-Mannitol 1-phosphate’s role as a substrate for dehydrogenases has been extensively characterized. AfM1PDH exhibits a specific reductase activity of 170 U/mg at pH 7.1 and 25°C, with a KmK_m for Fru6P of 12.5 mM in the absence of NaCl . Salt concentration profoundly affects kinetics: adding 200 mM NaCl increases KmK_m eightfold, suggesting ionic strength modulates substrate affinity without altering VmaxV_{max} . This regulatory mechanism implies that in vivo, osmotic stressors like NaCl may fine-tune mannitol biosynthesis rates.

Isotope Effects and Stereospecificity

Deuterium labeling studies reveal a primary kinetic isotope effect (Dk^{D}k) of 2.9 ± 0.2 for AfM1PDH-catalyzed oxidation of 5-[2H^2\text{H}]-D-mannitol 1-phosphate, indicating hydride transfer is rate-limiting . Stereochemical analysis confirms the enzyme transfers deuterium exclusively to the pro-R position of NAD+^+, producing (4S)-[2H^2\text{H}]-NADH . This specificity is critical for designing enzyme inhibitors targeting bacterial M1PDHs .

Applications in Research and Industry

Antimicrobial Drug Development

Mannitol metabolism is a promising target for combating antibiotic-resistant pathogens. In S. aureus, knockout of the mtlD gene (encoding M1PDH) renders the bacterium susceptible to osmotic and oxidative stress, impairing infectivity in murine models . Competitive inhibitors like dihydrocelastrol (DHCL) bind SaM1PDH’s active site, disrupting mannitol biosynthesis and inducing bacteriolysis . Structural studies of SaM1PDH (1.7-Å resolution) have identified critical active-site residues (e.g., Asn176, Ser179) for rational drug design .

Biocatalytic Synthesis

The enzymatic synthesis of D-mannitol 1-phosphate barium salt is a paradigm for green chemistry. By avoiding harsh reagents and enabling chiral specificity, this method surpasses traditional chemical phosphorylation, which often requires protective groups and generates racemic mixtures . The process’s scalability (200 mM substrate conversions) supports industrial production for nutraceuticals or diagnostic reagents.

Osmolyte Research

In red algae, mannitol 1-phosphate synthesis via M1PDH is salt-regulated, with enzyme activity modulated by NaCl concentrations . This insight informs studies of osmoregulation in crops, where engineering mannitol biosynthesis could enhance drought and salinity tolerance.

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